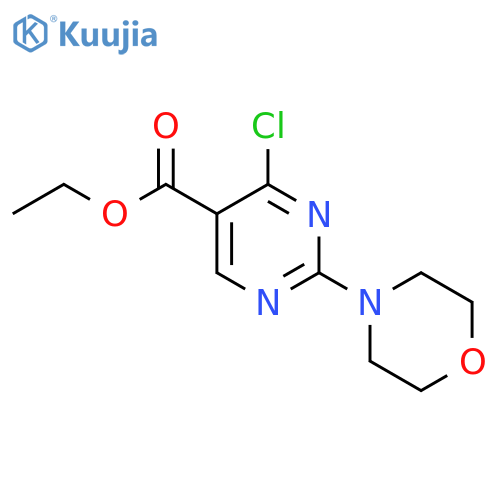

Cas no 34750-23-7 (ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate)

ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate

- ethyl 4-chloro-2-morpholin-4-ylpyrimidine-5-carboxylate

- 2-Morpholino-4-chloro-5-ethoxycarbonylpyrimidin

- 4-chloro-2-morpholin-4-yl-pyrimidine-5-carboxylic acid ethyl ester

- 5-carbethoxy-4-chloro-2-morpholino-pyrimidine

- I03-830

- ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate

- AKOS015851151

- CS-0451472

- SCHEMBL244096

- 34750-23-7

- Ethyl 4-chloro-2-(4-morpholinyl)-5-pyrimidinecarboxylate, AldrichCPR

- ZYIJNUYHOXXCPR-UHFFFAOYSA-N

- DB-360476

- MFCD11053884

- DTXSID00615476

- VS-0376

- ethyl4-chloro-2-morpholinopyrimidine-5-carboxylate

-

- MDL: MFCD11053884

- インチ: InChI=1S/C11H14ClN3O3/c1-2-18-10(16)8-7-13-11(14-9(8)12)15-3-5-17-6-4-15/h7H,2-6H2,1H3

- InChIKey: ZYIJNUYHOXXCPR-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CN=C(N=C1Cl)N2CCOCC2

計算された属性

- せいみつぶんしりょう: 271.07200

- どういたいしつりょう: 271.0723690g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- PSA: 64.55000

- LogP: 1.20830

ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate セキュリティ情報

ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | VS-0376-10G |

ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate |

34750-23-7 | >97% | 10g |

£666.00 | 2025-02-08 | |

| eNovation Chemicals LLC | Y1258518-1g |

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate |

34750-23-7 | 98%(HPLCGC) | 1g |

$235 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1258518-5g |

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate |

34750-23-7 | 98%(HPLCGC) | 5g |

$550 | 2024-06-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90198-5G |

ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate |

34750-23-7 | 95% | 5g |

¥ 1,425.00 | 2023-04-13 | |

| abcr | AB272925-1 g |

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate; 97% |

34750-23-7 | 1g |

€178.00 | 2023-04-26 | ||

| TRC | E903648-1g |

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate |

34750-23-7 | 1g |

$150.00 | 2023-05-18 | ||

| abcr | AB272925-5 g |

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate; 97% |

34750-23-7 | 5g |

€450.00 | 2023-04-26 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-300599A-1 g |

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate, |

34750-23-7 | 1g |

¥2,001.00 | 2023-07-11 | ||

| 1PlusChem | 1P003QQP-10g |

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate |

34750-23-7 | 98% (HPLC GC) | 10g |

$592.00 | 2025-02-20 | |

| 1PlusChem | 1P003QQP-5g |

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate |

34750-23-7 | 98% (HPLC GC) | 5g |

$338.00 | 2025-02-20 |

ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate 関連文献

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylateに関する追加情報

Recent Advances in the Application of Ethyl 4-Chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate (CAS: 34750-23-7) in Chemical Biology and Pharmaceutical Research

Ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate (CAS: 34750-23-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex molecular architectures with potential pharmacological applications. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological relevance, and emerging applications in drug discovery.

In the context of kinase inhibitor development, ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate has gained significant attention due to its structural features that allow for diverse modifications. The morpholine ring and chloro substituent at the 4-position provide handles for further functionalization, making it an attractive scaffold for structure-activity relationship (SAR) studies. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have demonstrated its use in creating potent and selective inhibitors targeting various kinase families, including PI3K, mTOR, and CDKs.

A notable 2023 study published in ACS Medicinal Chemistry Letters (DOI: 10.1021/acsmedchemlett.3c00012) explored the compound's role in developing dual PI3K/mTOR inhibitors for cancer therapy. The research team utilized ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate as a core structure, systematically modifying the ester group and introducing various substituents to optimize potency and pharmacokinetic properties. The resulting compounds showed promising antitumor activity in xenograft models, with one derivative advancing to preclinical development.

Beyond oncology applications, recent work has demonstrated the compound's utility in developing antiviral agents. A 2024 publication in Antiviral Research (DOI: 10.1016/j.antiviral.2024.105823) reported its incorporation into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against drug-resistant HIV strains. The morpholine-containing pyrimidine core was found to enhance binding affinity while maintaining favorable selectivity profiles, suggesting potential for addressing current limitations in antiretroviral therapy.

From a synthetic chemistry perspective, innovative methodologies have emerged for the efficient production and derivatization of ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate. A recent Organic Process Research & Development article (DOI: 10.1021/acs.oprd.3c00456) described a continuous flow process that improves yield and reduces waste compared to traditional batch methods. This technological advancement addresses growing demand for the compound while aligning with green chemistry principles, potentially lowering production costs for downstream pharmaceutical applications.

Looking forward, ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate continues to show promise in emerging therapeutic areas. Current research directions include its application in targeted protein degradation (PROTACs), where its ability to serve as a linker between E3 ligase binders and target protein binders is being explored. Additionally, its potential in covalent inhibitor design is gaining attention, with several groups investigating the reactivity of the chloro substituent for selective modification of biological targets.

34750-23-7 (ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate) 関連製品

- 2274869-78-0(tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate)

- 2287287-20-9(2-(2-Bromoethoxy)ethanamine;hydrobromide)

- 100617-39-8(N-cyclohexyl-4-methoxyaniline hydrochloride)

- 99856-51-6(7-Amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one)

- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)

- 2171862-70-5(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidothian-4-yl}acetic acid)

- 1417567-87-3(3,5-difluoro-4-(trifluoromethyl)phenylmethanol)

- 13042-06-3(3-methoxynaphthalene-2-carboxamide)

- 899744-42-4(N-(2-methyl-5-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)

- 306977-13-9(1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)